1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with a difluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid typically involves the introduction of the difluoroethyl group to the pyridine ring. One common method includes the reaction of 2-oxopyridine-3-carboxylic acid with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Difluoroethylamine: Similar in structure but with an amine group instead of a carboxylic acid.
2,2-Difluoroethanol: Contains a hydroxyl group instead of a carboxylic acid.
2,2-Difluoroethyl acetate: An ester derivative of 2,2-difluoroethanol.
Uniqueness: 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid is unique due to the presence of both the difluoroethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group can enhance the compound’s stability, lipophilicity, and bioavailability, while the pyridine ring can participate in various chemical reactions and interactions.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXWMKCYQWBSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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